4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine
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Overview
Description
4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine is a heterocyclic compound that features a fused ring system combining thiophene and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiophene derivatives with suitable reagents under controlled conditions. For instance, heating thiophene-2-carboxamides in formic acid can yield thieno[3,2-c]pyridine derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as refluxing with specific catalysts and solvents are employed to facilitate the cyclization process and achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or pyridine rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted thieno[3,2-c]pyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine exerts its effects involves interaction with molecular targets such as enzymes and receptors. For example, it can inhibit poly (ADP-ribose) polymerase 1 (PARP-1), leading to the activation of apoptotic pathways and induction of cell death in cancer cells . Additionally, it may interact with other cellular proteins, influencing various signaling pathways .
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine: Shares a similar fused ring system but with a pyrimidine ring instead of pyridine.
Thieno[3,4-b]pyridine: Another related compound with a different ring fusion pattern.
Tetrahydrothieno[3,2-c]pyridine: A more saturated derivative with similar biological activities.
Uniqueness: 4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine stands out due to its specific substitution pattern and the resulting biological activities. Its unique structure allows for diverse chemical modifications, making it a versatile compound in drug discovery and development .
Properties
IUPAC Name |
4-phenyl-6,7-dihydrothieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NS/c1-2-4-10(5-3-1)13-11-7-9-15-12(11)6-8-14-13/h1-5,7,9H,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZODOJGYGBGDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=C1SC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506222 |
Source
|
Record name | 4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76356-25-7 |
Source
|
Record name | 4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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